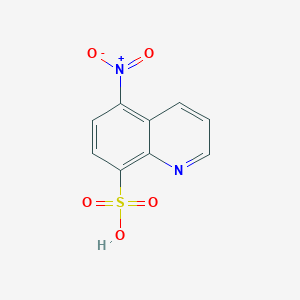

5-Nitroquinoline-8-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinoline-8-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5S/c12-11(13)7-3-4-8(17(14,15)16)9-6(7)2-1-5-10-9/h1-5H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHUYKYSKHOXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648172 | |

| Record name | 5-Nitroquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854694-82-9 | |

| Record name | 5-Nitroquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Nitroquinoline 8 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring System

The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution on the unmodified quinoline ring typically occurs at positions 5 and 8, as this allows for the formation of a more stable cationic intermediate where the positive charge can be delocalized without disrupting the aromaticity of the pyridine (B92270) ring. quimicaorganica.orgstackexchange.comreddit.comquora.com The introduction of a strongly deactivating nitro group at position 5 and a sulfonic acid group at position 8 further diminishes the electron density of the entire ring system, making electrophilic aromatic substitution reactions exceptionally challenging.

Further nitration or sulfonation of 5-nitroquinoline-8-sulfonic acid would require harsh reaction conditions due to the presence of two strongly electron-withdrawing groups. These groups deactivate the ring towards electrophilic attack. In the case of nitration, the incoming electrophile (NO₂⁺) would be directed to the least deactivated positions. While electrophilic substitution on quinoline itself favors the 5- and 8-positions, these are already occupied in the title compound. stackexchange.com

Studies on related disubstituted quinolines provide some insight. For instance, the nitration of 5,8-dichloroquinoline (B2488021) is extremely difficult and requires fuming nitric acid in oleum (B3057394) at elevated temperatures to yield 6-nitro-5,8-dichloroquinoline. This suggests that any further electrophilic substitution on this compound would likely occur at the 6-position, if at all.

The sulfonation of aromatic compounds is a reversible process, and the introduction of a second sulfonic acid group onto an already sulfonated and nitrated ring would be thermodynamically unfavorable under standard conditions. youtube.comyoutube.com

| Reactant | Reagents and Conditions | Expected Product(s) | Notes |

| This compound | Conc. HNO₃ / Conc. H₂SO₄ | Likely no reaction or very low yield of 5,6-dinitroquinoline-8-sulfonic acid | The two existing deactivating groups strongly inhibit further electrophilic substitution. |

| This compound | Fuming H₂SO₄ (Oleum) | Likely no reaction or very low yield of 5-nitroquinoline-6,8-disulfonic acid | Introduction of a second sulfonic acid group is highly disfavored. |

The halogenation of quinoline derivatives is influenced by both the reaction conditions and the nature of existing substituents. wikipedia.orgmt.compressbooks.pubkhanacademy.orgyoutube.com For 8-substituted quinolines, there are methods that achieve regioselective halogenation at the C5 position. acgpubs.org However, in this compound, this position is already occupied by a nitro group.

Investigations into the bromination of various 8-substituted quinolines have shown that the regioselectivity is highly dependent on the substituent at the 8-position. For example, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives, while 8-methoxyquinoline (B1362559) can be brominated selectively at the 5-position. acgpubs.org Given the strong deactivating nature of the nitro and sulfonic acid groups in this compound, direct halogenation would be difficult. If the reaction were to proceed, the most likely position for substitution would be the 6-position, which is the least deactivated position in the carbocyclic ring.

| Reactant | Reagents and Conditions | Expected Product(s) | Notes |

| This compound | Br₂ / FeBr₃ | Likely no reaction or very low yield of 6-bromo-5-nitroquinoline-8-sulfonic acid | The deactivating groups hinder the electrophilic attack of bromine. |

| This compound | Cl₂ / AlCl₃ | Likely no reaction or very low yield of 6-chloro-5-nitroquinoline-8-sulfonic acid | Similar to bromination, the reaction is expected to be very slow. |

Friedel-Crafts alkylation and acylation reactions are classic examples of electrophilic aromatic substitution. However, these reactions are generally not successful on strongly deactivated aromatic rings. quora.comresearchgate.netresearchgate.net The nitrogen atom in the quinoline ring acts as a Lewis base and can form a complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This complexation further deactivates the ring system, effectively shutting down the Friedel-Crafts reaction. quora.com Even with activating groups, the quinoline ring's inherent basicity poses a challenge. pharmaguideline.com Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the quinoline ring, particularly the pyridine moiety, makes it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of electron-withdrawing groups. Nucleophilic substitution in quinolines generally occurs at the 2- and 4-positions. tutorsglobe.comchempedia.info

The nitrogen atom in this compound possesses a lone pair of electrons and can react with electrophiles such as alkyl halides to form a quaternary quinolinium salt. This quaternization significantly increases the electron deficiency of the ring system, making it much more susceptible to nucleophilic attack. tutorsglobe.com The formation of an N-acyl or N-sulfonyl quinolinium salt can facilitate the addition of nucleophiles, such as the cyanide ion in the Reissert reaction, typically at the 2-position. tutorsglobe.com

The presence of the nitro group at the 5-position and the sulfonic acid group at the 8-position can influence the sites of nucleophilic attack on the carbon skeleton. While nucleophilic substitution is generally favored at the 2- and 4-positions of the quinoline ring, the sulfonic acid group at position 8 is a good leaving group and could potentially be displaced by a strong nucleophile under forcing conditions.

Furthermore, there are instances of nucleophilic substitution of hydrogen in nitroquinolines. For example, vicarious nucleophilic substitution reactions have been described for 5-nitroquinolines, with the substitution occurring at the C6 position. researchgate.net Additionally, studies on 5-nitro-8-hydroxyquinoline have shown that it can act as a C-nucleophile at the 7-position in reactions with electrophilic partners. researchgate.net While not a direct substitution on the title compound, these examples highlight the complex reactivity patterns of substituted nitroquinolines.

| Reaction Type | Reactant | Reagents and Conditions | Expected Product(s) | Notes |

| Nucleophilic Substitution | This compound | Strong Nucleophile (e.g., NaNH₂) / High Temperature | Potential for substitution at the 2- or 4-positions, or displacement of the sulfonate group. | The electron-withdrawing groups activate the ring for nucleophilic attack. |

| Quaternization | This compound | Alkyl Halide (e.g., CH₃I) | N-Alkyl-5-nitroquinolinium-8-sulfonate | The resulting quinolinium salt is more reactive towards nucleophiles. |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably through reduction to an amino group.

Catalytic and Chemical Reduction Pathways to Amino Derivatives

The reduction of the nitro group in this compound to form 5-aminoquinoline-8-sulfonic acid is a key transformation. This can be achieved through both catalytic hydrogenation and chemical reduction methods. Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Chemical reduction methods can also be employed. For instance, the reduction of a related compound, α-cyano-4-nitroacetophenone, to its amino derivative was successfully carried out using catalytic hydrogenation, which was then further derivatized. beilstein-journals.org This highlights a common strategy where the reduction of a nitro group is a crucial step in a multi-step synthesis.

Transformations of the Sulfonic Acid Group

The sulfonic acid group is a key functional handle for introducing a variety of other groups, particularly through the formation of more reactive intermediates like sulfonyl chlorides.

Synthesis of Sulfonyl Halides (e.g., Sulfonyl Chlorides) as Reactive Intermediates

The conversion of the sulfonic acid group into a sulfonyl chloride is a critical step for further derivatization. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl). For example, the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride is accomplished by reacting 8-hydroxyquinoline with chlorosulfonic acid. nih.gov Similarly, a method for producing quinoline-8-sulfonyl chloride involves the reaction of quinoline with chlorosulfuric acid followed by treatment with thionyl chloride. google.com These sulfonyl chlorides are highly reactive intermediates.

Conversion to Sulfonamide Derivatives via Amidation Reactions

Once the sulfonyl chloride is formed, it can readily react with a wide range of primary and secondary amines to yield the corresponding sulfonamides. This amidation reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a well-known pharmacophore. nih.gov The synthesis of various quinoline-5-sulfonamides has been reported, demonstrating the versatility of this approach. nih.gov For instance, 8-hydroxyquinoline-5-sulfonyl chloride has been reacted with various amines to produce a series of 8-hydroxyquinoline-5-sulfonamides. nih.gov The reaction conditions for these amidations are generally mild, often carried out in a suitable solvent like anhydrous acetonitrile (B52724) at room temperature. nih.gov The resulting sulfonamides have been investigated for their potential biological activities. nih.gov

Desulfonation Processes and their Chemical Kinetics

Desulfonation, the removal of the sulfonic acid group, is the reverse of sulfonation and is typically achieved by hydrolysis in an acidic medium. wikipedia.org The ease of desulfonation is related to the ease of the initial sulfonation. The kinetics of desulfonation of various aromatic sulfonic acids, including benzenesulfonic acid and toluenesulfonic acids, have been studied in aqueous sulfuric acid. researchgate.net These studies have shown that the reaction is first-order with respect to the sulfonic acid. researchgate.net The rate of desulfonation is influenced by factors such as temperature and the concentration of the acid. researchgate.net For instance, in the desulfonation of mesitylenesulfonic acid, a primary kinetic isotope effect was observed, indicating that the transfer of a proton is the rate-controlling step. osti.gov This process can be useful in synthesis to temporarily introduce a sulfonic acid group to direct other substituents to specific positions on the aromatic ring, followed by its removal. wikipedia.org

Below is an interactive table summarizing the transformations of this compound:

Metal Chelation and Coordination Chemistry

This compound, a derivative of 8-hydroxyquinoline, demonstrates significant capabilities as a chelating agent, forming stable complexes with a variety of metal ions. Its coordination chemistry is primarily dictated by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, which act as donor atoms. This bidentate chelation is a characteristic feature of 8-hydroxyquinoline and its derivatives, enabling the formation of stable five-membered rings with metal ions. scirp.org

Characterization of Chelation Sites and Ligand Bonding Modes

The primary chelation sites of 8-hydroxyquinoline derivatives, including the 5-nitro substituted compound, are the quinolinic nitrogen atom and the hydroxyl oxygen atom. scirp.org This (N,O⁻) donor set facilitates the formation of strong coordination bonds with metal ions. nih.gov The deprotonation of the sulfonic acid group results in a zwitterionic structure, with the proton migrating to the quinoline nitrogen atom. researchgate.net This protonated nitrogen then interacts with the hydroxyl oxygen atom. researchgate.net

In the formation of metal complexes, this proton is displaced by the metal ion, leading to the formation of a chelate ring. The bonding mode is typically bidentate, involving both the nitrogen and oxygen atoms. scirp.orgmdpi.com This is supported by spectroscopic data and crystal structure analyses of related compounds. researchgate.netresearchgate.net For instance, in complexes with various metal ions, the involvement of both the oxygen and nitrogen atoms of the 8-hydroxyquinoline moiety in coordination has been confirmed. scirp.org The geometry of the resulting complexes can vary, with square planar and octahedral geometries being common, often involving additional ligands or water molecules to satisfy the coordination sphere of the metal ion. scirp.org

Formation of Metal Complexes with Transition and Main Group Metals

This compound and its parent compound, 8-hydroxyquinoline-5-sulfonic acid, form complexes with a wide array of transition and main group metals.

Transition Metals: Complex formation has been extensively studied with transition metals such as copper(II), zinc(II), iron(II), iron(III), cobalt(II), nickel(II), cadmium(II), rhodium(III), and ruthenium(II). mdpi.comnih.govnih.gov The stoichiometry of these complexes is often 1:2 (metal:ligand), though 1:1, 1:3, and even dinuclear species have been reported depending on the metal ion and reaction conditions. scirp.orgmdpi.com For instance, with Fe(II) and Fe(III), tris-complexes can form. mdpi.comnih.gov The stability of these complexes can be influenced by factors such as pH. nih.govmdpi.com The order of metal binding affinity at a physiological pH of 7.4 has been determined to be Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.govmdpi.comnih.gov

Main Group Metals: Complexes with main group metals such as aluminum(III), gallium(III), indium(III), and boron have also been investigated. rsc.orguaem.mx For instance, with Al(III) and Ga(III), 1:3 (metal:ligand) complexes with a mer-geometry are formed, while In(III) forms a 1:3 complex with fac-geometry. rsc.org Novel zwitterionic organoboron complexes have been synthesized using 8-hydroxyquinoline-5-sulfonic acid as the N,O-chelating ligand. uaem.mx The fluorescence properties of complexes with scandium, yttrium, and lanthanum have also been noted. uci.edu

Below is a table summarizing some of the reported metal complexes with 8-hydroxyquinoline-5-sulfonic acid and its derivatives.

| Metal Ion | Stoichiometry (Metal:Ligand) | Geometry | Reference |

| Cu(II) | 1:2 | Square Planar | scirp.org |

| Co(II) | 1:2 | Octahedral | scirp.org |

| Ni(II) | 1:2 | Octahedral | scirp.org |

| Fe(II), Fe(III) | 1:3 | - | mdpi.com |

| Zn(II) | 1:1, 1:2 | - | mdpi.com |

| Al(III), Ga(III) | 1:3 | mer | rsc.org |

| In(III) | 1:3 | fac | rsc.org |

| Rh(III) | - | - | mdpi.com |

| Ru(II) | - | - | mdpi.com |

Spectroscopic Analysis of Ligand-Metal Interactions in Solution and Solid State

A variety of spectroscopic techniques are employed to study the interaction between this compound derivatives and metal ions in both solution and solid states.

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to monitor the formation of metal complexes in solution and to determine their stoichiometry. scirp.orgnih.gov Complexation typically leads to shifts in the absorption maxima. For example, the complexation of a 5-nitro-8-hydroxyquinoline-proline hybrid with Cu(II) results in a significant red shift, with the dominant species between pH 6.5 and 9.3 showing a λₘₐₓ at 426 nm. nih.gov UV-Vis titrations are also used to determine the formation constants of the complexes. mdpi.com

Infrared (IR) Spectroscopy: FTIR spectroscopy provides evidence for the coordination sites. The disappearance or shift of the O-H stretching band of the ligand upon complexation indicates the involvement of the hydroxyl oxygen in bonding. scirp.org For instance, in the FTIR spectra of Co(II) and Ni(II) complexes with 8-hydroxyquinoline, the broad band corresponding to the O-H bond shifts to higher wavelengths compared to the free ligand. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for studying complex formation in solution, particularly with diamagnetic metal ions like Zn(II). nih.govmdpi.com Changes in the chemical shifts and line broadening of the ligand's protons upon addition of a metal ion confirm complexation. nih.govmdpi.com For example, in the Zn(II) complex of a 5-nitro-8-hydroxyquinoline derivative, strong line broadening in the aromatic region is observed between pH 2 and 4, indicating a fast ligand exchange rate on the NMR timescale. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study complexes with paramagnetic metal ions like Cu(II). mdpi.comnih.gov Analysis of the EPR spectra can provide information about the coordination environment and the presence of monomeric and dimeric species in solution. mdpi.com

Fluorescence Spectroscopy: Many metal complexes of 8-hydroxyquinoline derivatives are fluorescent, a property that is exploited in analytical applications. rsc.orguci.edu The fluorescence intensity often increases significantly upon complexation. rsc.org For instance, complexes of 8-hydroxyquinoline-5-sulfonic acid with Al(III) and Ga(III) show a marked increase in fluorescence emission intensity compared to the virtually non-luminescent free ligand. rsc.org

The following table highlights key spectroscopic changes observed upon complexation of 8-hydroxyquinoline derivatives.

| Spectroscopic Technique | Observation | Implication | Reference |

| UV-Vis | Shift in absorption maxima (e.g., red shift) | Formation of metal complex | nih.gov |

| IR | Shift or disappearance of O-H stretching band | Involvement of hydroxyl oxygen in coordination | scirp.org |

| ¹H NMR | Chemical shift changes and line broadening | Confirmation of complexation and dynamic processes | nih.govmdpi.com |

| EPR | Anisotropic parameters | Characterization of paramagnetic species (e.g., Cu(II) complexes) | mdpi.com |

| Fluorescence | Increased emission intensity | Enhanced fluorescence upon metal binding | rsc.org |

Computational and Theoretical Investigations of 5 Nitroquinoline 8 Sulfonic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecular systems. These methods allow for a detailed exploration of molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with a basis set like 6-311++G(d,p) for these calculations. nih.gov

This analysis yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in studies of 8-aminoquinoline-derived Schiff base analogues, DFT calculations have been used to determine these parameters with high accuracy. nih.gov The optimized geometry is the foundation for all further computational analyses, including the calculation of electronic and spectroscopic properties.

Table 1: Selected Optimized Geometric Parameters for an 8-Aminoquinoline (B160924) Analogue (LNAPH)

| Parameter | Bond | Calculated Bond Length (Å) nih.gov |

|---|---|---|

| Bond Length | N1–C2 | 1.393 |

| Bond Length | N1–C4 | 1.275 |

| Bond Length | N2–C3 | 1.358 |

| Bond Length | O1–C6 | 1.354 |

Data based on an 8-aminoquinoline Schiff base analogue, demonstrating typical DFT-calculated parameters.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. sci-hub.se

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. sci-hub.sewuxibiology.com This property is often correlated with the biological activity of the molecule. sci-hub.se Computational studies on cocrystals of 8-hydroxy quinoline-5-sulfonic acid (HQS) have shown how its energy gap compares to its parent molecules, providing insight into the reactivity of the resulting system. sci-hub.se

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for HQS and Analogues

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) sci-hub.se |

|---|---|---|---|

| 8-hydroxy quinoline-5-sulfonic acid (HQS) | -5.698 | -3.192 | 2.506 |

| 5-chloro-8-hydroxyquinoline (CHQ) | -5.741 | -2.622 | 3.119 |

| HQS-CHQ Cocrystal | -5.412 | -3.018 | 2.394 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons.

Negative Regions (Red/Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen and nitrogen. In 5-Nitroquinoline-8-sulfonic acid, the oxygen atoms of the nitro (NO₂) and sulfonic acid (SO₃H) groups would be prominent negative sites.

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. researchgate.net They are usually located around hydrogen atoms, particularly acidic protons like the one in the sulfonic acid group.

In studies of related compounds like 8-hydroxy quinoline-5-sulfonic acid, MEP analysis has shown that the most negative regions are localized over the sulfonyl group, while positive potentials are found on the hydroxyl and amine protons, indicating the likely sites for intermolecular interactions. researchgate.net

Beyond FMO theory, conceptual DFT provides a range of reactivity descriptors. Global descriptors like chemical hardness, softness, and electronegativity are derived from HOMO and LUMO energies. Local reactivity is described by functions such as the Fukui function, which identifies the most reactive sites within a molecule. nih.gov

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de It helps to distinguish reactivity at different atomic sites:

f⁺(r): Describes reactivity towards a nucleophilic attack (addition of an electron).

f⁻(r): Describes reactivity towards an electrophilic attack (removal of an electron).

f⁰(r): Describes reactivity towards a radical attack.

By calculating these indices for each atom in the molecule, one can predict the most likely sites for chemical reactions. nih.gov This method has been successfully applied to characterize selectivity in various quinoline (B57606) derivatives, providing valuable insights for drug design and materials science. nih.govresearchgate.net

Spectroscopic Property Predictions

Computational methods are highly effective in simulating and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signature.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of chemical bonds within a molecule. While experimental spectra provide a fingerprint of the compound, assigning each peak to a specific vibrational mode can be complex.

DFT calculations are used to compute the vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with the experimental one, researchers can make definitive assignments for the observed vibrational bands. nih.gov For instance, in studies of quinoline analogues, DFT has been used to assign key stretching and bending vibrations, such as those for C=N, C=C, C-O, and C-H bonds. nih.gov For this compound, theoretical calculations would be crucial for assigning the characteristic vibrations of the nitro (NO₂) and sulfonic acid (SO₃H) groups, such as the symmetric and asymmetric stretching modes, which are strong indicators of these functional groups.

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for an 8-Aminoquinoline Schiff Base Analogue

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) nih.gov | Assignment |

|---|---|---|---|

| ν(O-H) | 3456-3620 | 3445-3550 | Hydroxyl group stretching |

| ν(C-H) | 3058-3065 | 3055-3070 | Aromatic C-H stretching |

| ν(C=N) | 1629-1615 | 1690-1700 | Imine group stretching |

| ν(C=C) | 1469-1465 | 1421-1580 | Aromatic ring stretching |

| ν(C-O) | 1215-1255 | 1258-1260 | Phenolic C-O stretching |

Data based on an 8-aminoquinoline Schiff base analogue, demonstrating the correlation between experimental and computed vibrational frequencies.

UV-Vis Absorption and Emission Spectra Calculations via TD-DFT

Time-dependent density functional theory (TD-DFT) is a powerful computational method used to simulate and understand the electronic absorption and emission spectra of molecules. qnl.qaresearchgate.netrsc.org By calculating the excited state properties, TD-DFT provides insights into the electronic transitions that give rise to the observed UV-Vis spectra. For quinoline derivatives, TD-DFT calculations, often employing functionals like B3LYP and CAM-B3LYP with basis sets such as 6-31+G(d,p), have been instrumental in assigning the nature of electronic transitions. researchgate.netrsc.org

For instance, in studies of similar compounds like 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, TD-DFT has been used to assign long-wavelength bands to π → π* transitions, which involve an intramolecular charge transfer from the tetrahydroquinoline moiety to the benzenesulfonyl group. rsc.org However, for derivatives containing a nitro group, the nature of the transition can change. For a NO2 derivative, the HOMO–LUMO transition was found to be forbidden, and the long-wavelength band was instead attributed to an n → π* transition. rsc.org The choice of functional is crucial; CAM-B3LYP is often preferred for systems with charge-transfer characteristics as it can provide more accurate results. researchgate.net The inclusion of solvent effects, typically through models like the polarizable continuum model (PCM), is also essential for accurately predicting spectra in solution. qnl.qamdpi.com

Theoretical calculations can generate simulated UV-Vis spectra that can be compared with experimental data, often showing good correlation. rsc.orgmdpi.com These calculations provide information on the transition energies (wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals (MOs) involved in each electronic transition. researchgate.net For example, analysis of the MOs can reveal the charge transfer character of an excitation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR chemical shifts, providing a valuable tool for structure elucidation and characterization. nih.gov The GIAO (Gauge-Including Atomic Orbital) approach is a common method employed for these predictions. researchgate.net The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set, as well as the consideration of environmental factors like solvent effects. nih.govresearchgate.net

For quinoline derivatives, DFT calculations have been successfully used to predict both ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when compared with experimental data, can aid in the assignment of signals and provide confidence in the proposed molecular structure. For instance, in a study of 4-Methyl-2-hydroxyquinoline, computed ¹H and ¹³C NMR chemical shifts using the GIAO approach and the IEF-PCM solvation model were in good agreement with the experimental spectra, helping to confirm the predominant tautomeric form in solution. researchgate.net

The prediction of NMR chemical shifts for nuclei other than ¹H and ¹³C, such as ¹⁹F, has also been a subject of computational studies. nih.gov While challenging due to the high electron density of fluorine, QM/MM (Quantum Mechanics/Molecular Mechanics) methods have shown promise in predicting ¹⁹F NMR chemical shifts in complex biological systems. nih.gov For small molecules, DFT methods like oB97XD with an appropriate basis set have been shown to provide a good balance of accuracy and computational cost for predicting ¹⁹F chemical shifts. researchgate.net

Studies on Intermolecular Interactions and Crystal Packing

Analysis of Hydrogen Bonding Networks and Their Energetics

The crystal structure and packing of molecules are significantly influenced by intermolecular interactions, with hydrogen bonds playing a particularly crucial role. In the solid state, this compound and its analogues can form extensive hydrogen bonding networks. For instance, in the crystal structure of 8-hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate, the molecule exists as a zwitterion with a deprotonated sulfonic group and a protonated quinoline nitrogen atom. researchgate.net This zwitterionic form facilitates the formation of hydrogen bonds.

The analysis of crystal structures reveals various types of hydrogen bonds, including conventional O-H···N, O-H···O, and N-H···O interactions, as well as weaker C-H···O interactions. nih.govuky.edu The geometry of these bonds, such as bond lengths and angles, provides information about their strength. For example, in a series of hydrogen-bonded compounds of 4-methylquinoline (B147181) with substituted benzoic acids, short O-H···N hydrogen bonds were observed, linking the acid and base molecules. nih.gov The study of supramolecular synthons, which are recurring patterns of intermolecular interactions, helps in understanding and predicting crystal packing. mdpi.com In α-hydroxy carboxylic acids, for instance, specific linear and cyclic synthons formed by hydrogen bonds have been identified. mdpi.com

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak intermolecular and intramolecular interactions. nih.gov It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, which allows for the classification of interactions as attractive (like hydrogen bonds), repulsive (steric clashes), or weak van der Waals interactions.

NCI plots provide a 3D representation of these interactions as surfaces, where the color of the surface indicates the type and strength of the interaction. Blue surfaces typically represent strong, attractive interactions like hydrogen bonds, green surfaces indicate weak van der Waals interactions, and red surfaces signify repulsive steric interactions. This method is valuable for understanding the forces that govern molecular conformation and crystal packing. researchgate.net For instance, NCI analysis can be applied to study solute-solvent interactions and ligand-protein binding, revealing key hydrogen bond patterns. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions correspond to contacts around the van der Waals separation.

Solvent Effects and Acidity Studies

The properties and behavior of this compound can be significantly influenced by the solvent environment. The solubility and the formation of salts of nitroquinoline isomers are highly dependent on the solvent used. For example, the use of wet dimethylformamide (DMF) has been shown to dramatically enhance the selectivity of the separation of 5-nitroquinoline (B147367) from 8-nitroquinoline (B147351) by promoting the precipitation of the 5-nitroquinoline hydrohalide salt. google.com This is attributed to the lower solubility of the 5-nitroquinoline salt in wet DMF compared to the 8-nitroquinoline salt, which drives the equilibrium towards its formation and precipitation. google.com

Computational studies can also be employed to investigate solvent effects on molecular properties. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT and TD-DFT calculations to simulate the influence of a solvent on the electronic structure, spectra, and reactivity of a molecule. qnl.qamdpi.com These models can help in understanding solvatochromic shifts observed in UV-Vis spectra and in predicting how the solvent modulates the acidity of a compound.

The acidity of a molecule, quantified by its pKa value, is a fundamental property that is also influenced by the solvent. Computational methods have been developed to predict pKa values in both aqueous and non-aqueous solvents. nih.govnih.gov These methods typically involve calculating the Gibbs free energy of dissociation in the solvent of interest. The accuracy of these predictions is dependent on the computational level of theory and the solvation model used. nih.gov For a molecule like this compound, with both a strongly acidic sulfonic acid group and a basic quinoline nitrogen, understanding its pKa values in different solvents is crucial for predicting its ionization state and reactivity.

Application of Continuum Solvation Models (e.g., Polarizable Continuum Model, PCM)

Continuum solvation models are essential tools in computational chemistry for studying the influence of a solvent on the properties of a solute molecule. Among these, the Polarizable Continuum Model (PCM) is a widely used method. In this model, the solvent is treated as a continuous, polarizable dielectric medium, and the solute is placed within a cavity created in this medium. This approach allows for the calculation of solvation free energies, which are critical for understanding chemical equilibria and reaction rates in solution.

In the context of quinoline derivatives, such as the related compound 8-hydroxyquinoline-5-sulfonic acid, PCM has been employed to investigate its behavior in aqueous solutions. researchgate.net Density Functional Theory (DFT) calculations, combined with the PCM, are used to optimize the geometry of the molecule in the solvent and to calculate its electronic properties. researchgate.net The choice of the functional and basis set, for instance, B3LYP/6-311++G(d,p), is crucial for obtaining accurate results. ekb.eg The application of PCM allows for the simulation of the solvent effect on the molecular structure and properties, providing a more realistic representation of the molecule's behavior in a liquid phase.

For this compound, a similar computational approach would involve:

Geometry Optimization: The molecule's 3D structure would be optimized in both the gas phase and in a simulated solvent environment using PCM.

Electronic Property Calculation: Properties such as the dipole moment and polarizability would be calculated in the presence of the solvent continuum to understand how the solvent influences the charge distribution and reactivity of the molecule.

Thermodynamic Property Calculation: The model would be used to compute the free energy of solvation, a key parameter in determining the solubility and the position of chemical equilibria in solution.

Theoretical Determination of Acid Dissociation Constants (pKa) in Ground and Excited States

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid in a solution. Theoretical methods, particularly those combining quantum mechanics with solvation models, have proven to be powerful tools for the accurate prediction of pKa values.

For a molecule like this compound, which has both an acidic sulfonic acid group and a basic quinoline nitrogen, theoretical pKa determination involves calculating the Gibbs free energy change for the deprotonation reactions in solution. A thermodynamic cycle is typically employed, which separates the free energy change in solution into gas-phase deprotonation energy and the solvation free energies of the species involved (the protonated and deprotonated forms).

A computational study on the analogous compound, 8-hydroxyquinoline-5-sulfonic acid, successfully determined its three pKa values using DFT in conjunction with the PCM. researchgate.net The study highlighted the importance of including explicit water molecules to model direct solute-solvent interactions for achieving high accuracy. researchgate.net

A theoretical investigation of the pKa of this compound would follow a similar protocol:

Gas-Phase Calculations: Optimization of the geometries and calculation of the Gibbs free energies of the neutral, protonated, and deprotonated species in the gas phase.

Solvation Energy Calculations: Use of a continuum solvation model like PCM to calculate the free energies of solvation for all species.

pKa Calculation: Combining the gas-phase and solvation energies within a thermodynamic cycle to compute the pKa values.

The study of pKa in the excited state is also of significant interest, as the acidity of a molecule can change dramatically upon electronic excitation. This is particularly relevant for understanding the photochemistry of the compound. The calculation of excited-state pKa values involves similar thermodynamic cycles but utilizes excited-state quantum chemical methods, such as Time-Dependent DFT (TD-DFT).

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. uobasrah.edu.iq Computational methods play a crucial role in the design and characterization of new NLO materials by allowing for the prediction of their NLO properties.

Calculation of Dipole Moment and Polarizability

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that are prerequisites for significant NLO activity. The dipole moment is a measure of the asymmetry of the charge distribution in a molecule, while polarizability describes the ease with which the electron cloud can be distorted by an external electric field.

DFT calculations are a standard method for computing these properties. For quinoline derivatives, studies on related compounds have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance these properties. ekb.eg For instance, in a study of pyrazolyl quinolinone derivatives, the dipole moments and polarizabilities were calculated using the B3LYP functional with the 6-311++G(d,p) basis set. ekb.eg

A computational investigation of this compound would involve calculating these properties to assess its potential as an NLO material. The presence of the electron-withdrawing nitro group and the sulfonic acid group on the quinoline framework is expected to lead to a significant dipole moment and polarizability.

Table 1: Representative Calculated Dipole Moment and Polarizability Data

| Property | Calculated Value |

| Dipole Moment (μ) | Value in Debye |

| Mean Polarizability (α) | Value in a.u. |

| Anisotropy of Polarizability (Δα) | Value in a.u. |

Note: The values in this table are representative and would be determined through specific DFT calculations for this compound.

First and Second Order Hyperpolarizability Analysis

The NLO response of a molecule is primarily described by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO phenomena such as second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO effects.

Computational chemistry provides the tools to calculate these properties. DFT methods are widely used to predict the first hyperpolarizability (β). The magnitude of β is highly sensitive to the molecular structure, particularly the presence of a push-pull system, where electron-donating and electron-withdrawing groups are connected by a π-conjugated system. In this compound, the nitro group acts as a strong electron acceptor.

Studies on other quinoline-based molecules have demonstrated the effectiveness of DFT in predicting NLO properties. For example, the NLO properties of some pyrazolyl quinolinone derivatives were investigated, and their first hyperpolarizabilities were calculated and compared with the standard NLO material p-nitroaniline (PNA). ekb.eg Similarly, a study on a mercurated azo compound containing a hydroxyquinoline-5-sulfonic acid moiety also involved the theoretical investigation of its NLO properties. researchgate.net

The theoretical analysis of the first and second hyperpolarizabilities of this compound would provide crucial information about its potential for NLO applications.

Table 2: Representative Calculated Hyperpolarizability Data

| Property | Component | Calculated Value (a.u.) |

| First Hyperpolarizability (β) | β_x | Value |

| β_y | Value | |

| β_z | Value | |

| β_total | Value | |

| Second Hyperpolarizability (γ) | γ_xxxx | Value |

| γ_yyyy | Value | |

| γ_zzzz | Value | |

| <γ> | Value |

Note: The values in this table are representative and would be determined through specific DFT or other relevant quantum chemical calculations for this compound.

Advanced Analytical Methodologies for Characterization of 5 Nitroquinoline 8 Sulfonic Acid

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and analysis of complex mixtures. In the context of 5-Nitroquinoline-8-sulfonic acid, it is instrumental in determining purity and separating it from its isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of quinoline (B57606) derivatives. bjbms.org It is particularly effective in separating isomers, which is critical as different isomers can exhibit varied pharmacological and toxicological profiles. bjbms.org The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. google.com

For instance, in the separation of nitroquinoline isomers, HPLC analysis can be performed using a Zorbax® SB-C18 column with a mobile phase of 40:60 acetonitrile:water containing 0.5% ammonium (B1175870) acetate, with detection at 220 nm. google.com This method allows for the effective separation and quantification of 5-nitroquinoline (B147367) from its isomers, such as 8-nitroquinoline (B147351). google.com The purity of the separated compound can be determined by the peak area in the resulting chromatogram. google.com Chiral HPLC is the gold standard for separating and purifying enantiomers, owing to the wide availability of commercial chiral stationary phases (CSPs). unife.it

Table 1: HPLC Parameters for Nitroquinoline Isomer Separation

| Parameter | Value |

| Column | Zorbax® SB-C18 |

| Mobile Phase | 40:60 Acetonitrile:Water with 0.5% Ammonium Acetate |

| Detection Wavelength | 220 nm |

| Flow Rate | 0.5 mL/min |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. ijsrtjournal.comneliti.com By utilizing columns packed with smaller particles (typically less than 2 μm), UPLC systems can operate at higher pressures, leading to a dramatic increase in resolution, sensitivity, and speed of analysis. neliti.comamazonaws.com This enhanced resolution is particularly beneficial for the separation of closely related isomers and for the detection of trace impurities.

The transition from HPLC to UPLC can significantly reduce analysis times, often by a factor of ten, while improving the quality of the data. ijsrtjournal.comnih.gov For instance, a separation that takes over 12 minutes on an HPLC system might be completed in under 30 seconds with UPLC. neliti.com This high-throughput capability is invaluable in pharmaceutical development and quality control. neliti.com UPLC systems are holistically designed with low system and dwell volumes to minimize dispersion and take full advantage of the small particle technology. ijsrtjournal.com

Table 2: Comparison of HPLC and UPLC**

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Up to 400 bar | Up to 1000 bar or more |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Significantly Shorter |

| Solvent Consumption | Higher | Lower |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive determination of molecular structure. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. tsijournals.com

¹H NMR: The proton NMR spectrum of a quinoline derivative will show distinct signals for each proton in the aromatic rings and any substituent groups. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals allow for the precise assignment of each proton. For example, in a related compound, 7,8-benzoquinoline, the proton signals appear in the range of 7.5 to 9.3 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the quinoline ring system are characteristic and can be used to confirm the substitution pattern.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively, providing unambiguous structural confirmation.

Theoretical calculations of chemical shifts using methods like the GIAO (Gauge-Including Atomic Orbital) method can be compared with experimental data to further validate the structural assignment. tsijournals.com

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. orientjchem.orgscispace.com

IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the nitro (NO₂) and sulfonic acid (SO₃H) groups. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1580 ± 80 cm⁻¹ and 1400 ± 40 cm⁻¹, respectively. orientjchem.org The sulfonic acid group will show characteristic bands for S=O and S-O stretching, as well as an O-H stretching band.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. scispace.com The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for observing vibrations of the quinoline ring system.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) Group | Asymmetric Stretch | 1500 - 1660 |

| Symmetric Stretch | 1360 - 1440 | |

| Sulfonic Acid (SO₃H) Group | S=O Stretch | 1300 - 1420 |

| S-O Stretch | 1000 - 1100 | |

| O-H Stretch | 2800 - 3200 (broad) | |

| Quinoline Ring | C-H Stretch | ~3100 |

| Ring Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound will promote electrons from lower energy molecular orbitals to higher energy ones. The quinoline ring system, being an aromatic chromophore, will exhibit characteristic π → π* transitions. The presence of the nitro and sulfonic acid groups will influence the wavelength and intensity of these absorptions. The position of the absorption maxima (λmax) can be affected by the solvent polarity. A decrease in wavelength is referred to as a hypsochromic shift. youtube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for confirming its elemental composition. High-Resolution Mass Spectrometry (HR-MS) offers a significant advantage by providing highly accurate mass measurements, which are crucial for unambiguously determining the molecular formula. nih.gov

In a typical HR-MS analysis, the compound is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The high resolving power of instruments like the Orbitrap allows for the differentiation of ions with very similar masses, ensuring precise formula assignment. nih.gov For instance, the molecular formula of a related compound, 5-nitroquinoline, is C9H6N2O2, with a calculated monoisotopic mass of 174.042927438 Da. nih.gov HR-MS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm).

Table 1: Illustrative HR-MS Data for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Measured m/z | 175.0502 |

| Calculated m/z for [M+H]+ | 175.0502 |

| Mass Error (ppm) | < 2 |

| Deduced Molecular Formula | C9H6N2O2 |

This table is illustrative and based on the principles of HR-MS for a related compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as metal complexes and organic radicals. wikipedia.org Since this compound itself is not paramagnetic, EPR spectroscopy becomes particularly valuable when it forms complexes with paramagnetic metal ions. universite-paris-saclay.frnih.gov

The study of metal complexes of 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to the title compound, demonstrates the utility of EPR. For example, in copper(II) complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid, EPR spectroscopy was used to identify the formation of different complex species in solution, including monomeric and dimeric forms. mdpi.com The EPR parameters, such as the g-factor and hyperfine coupling constants, provide detailed information about the coordination environment and electronic structure of the metal center. mdpi.comnih.gov This is crucial for understanding the chemical behavior and potential applications of these complexes. wikipedia.orgmdpi.com

Table 2: Representative EPR Parameters for a Cu(II) Complex of a Quinoline Derivative

| Species | g∥ | g⊥ | A∥ (G) |

|---|---|---|---|

| Monomer I | 2.25 | 2.05 | 175 |

| Monomer II | 2.22 | 2.04 | 180 |

Data is representative and based on findings for similar compounds. mdpi.com

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the solid-state characterization of this compound, providing definitive information about its atomic arrangement and crystalline properties.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. rigaku.com For a related compound, 8-hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate, SC-XRD analysis revealed a zwitterionic structure where the sulfonic acid group is deprotonated and the quinoline nitrogen is protonated. nih.gov The analysis also detailed the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. nih.govresearchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. rigaku.com The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. rigaku.com

Table 3: Crystallographic Data for 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid Monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C9H6N2O6S·H2O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8849 (12) |

| b (Å) | 8.2625 (15) |

| c (Å) | 9.975 (2) |

| α (°) | 86.11 (2) |

| β (°) | 66.88 (2) |

| γ (°) | 65.741 (13) |

Data obtained from a study on a closely related compound. researchgate.net

PXRD is instrumental in quality control, ensuring batch-to-batch consistency and detecting the presence of any polymorphic forms or impurities. The technique can also be used to study the structural changes that may occur upon processing or formulation. High-resolution PXRD, sometimes utilizing synchrotron sources, can even be used for structure solution when single crystals are not available. nih.gov

Thermal Analysis Techniques

Thermal analysis methods are employed to study the physical and chemical changes that occur in this compound upon heating, providing critical information about its thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability of this compound, identifying the temperature at which it begins to decompose. The TGA curve provides quantitative information about the mass loss associated with different decomposition steps. nih.gov

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve ( dm/dT ). researchgate.net It plots the rate of mass loss against temperature, with peaks indicating the temperatures at which the rate of decomposition is maximal. researchgate.net This is particularly useful for resolving overlapping decomposition events that may not be clear in the TGA curve alone. researchgate.net Studies on similar quinoline compounds have shown that their thermal stability is influenced by the nature and position of substituents on the quinoline ring. researchgate.net

Table 4: Illustrative TGA/DTG Decomposition Data for a Pharmaceutical Compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) |

|---|---|---|---|

| 1 | 150 - 230 | 24.5 | 220 |

| 2 | 230 - 320 | 24.5 | 295 |

| 3 | 320 - 480 | 22.4 | 450 |

| 4 | 480 - 645 | 28.5 | 600 |

This table is illustrative and based on the thermal analysis of a representative pharmaceutical compound. nih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of this compound. This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. By analyzing the heat flow, DSC can detect and quantify endothermic and exothermic processes, providing critical information on melting points, crystallization events, and other phase transitions.

Currently, publicly accessible, detailed research findings from Differential Scanning Calorimetry specifically for this compound are not available. While thermal analyses have been conducted on structurally related compounds, such as 8-hydroxyquinoline-5-sulfonic acid and its derivatives, direct DSC data for this compound, including specific transition temperatures and enthalpy changes, remains un-documented in the surveyed literature.

For context, were such data available, it would typically be presented in a format similar to the hypothetical table below. This table illustrates the type of information that a DSC analysis would yield.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Glass Transition (Tg) | --- | --- | --- |

| Crystallization (Tc) | --- | --- | --- |

| Melting (Tm) | --- | --- | --- |

| Decomposition (Td) | --- | --- | --- |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

The characterization of this compound by DSC would be invaluable for understanding its thermal stability and behavior under varying temperature conditions, which is crucial for its application in further chemical synthesis and material science. Future research is required to establish a definitive thermal profile for this compound.

Emerging Research Directions and Advanced Chemical Applications of 5 Nitroquinoline 8 Sulfonic Acid

Role as a Chemical Reagent and Intermediate in Organic Synthesis

The reactivity of the quinoline (B57606) ring system, modified by the electron-withdrawing nitro group and the versatile sulfonic acid group, positions 5-Nitroquinoline-8-sulfonic acid as a potentially valuable intermediate in organic synthesis. However, current scientific literature does not provide specific examples of its direct utilization in the synthesis of complex heterocyclic systems or in multi-component reactions. The research in this area has predominantly focused on the derivatization of the closely related 8-hydroxyquinoline-5-sulfonic acid.

Precursor in the Synthesis of Complex Heterocyclic Systems

There is a notable lack of published research detailing the use of this compound as a direct precursor in the synthesis of more complex heterocyclic systems. The focus of synthetic efforts in this area has been on derivatives of 8-hydroxyquinoline-5-sulfonic acid. For instance, new acetylene and 1,2,3-triazole hybrids of 8-hydroxyquinoline (B1678124) have been synthesized from 8-hydroxyquinoline-5-sulfonyl chloride, which is derived from 8-hydroxyquinoline-5-sulfonic acid nih.gov. These derivatives are being explored for their potential biological activities nih.gov.

The general synthetic utility of nitroquinolines as intermediates is well-established. For example, 5-nitroquinoline (B147367) is a known intermediate in the synthesis of various organic compounds google.com. However, specific applications of the sulfonic acid derivative in building complex heterocyclic frameworks have not been reported.

Utilization in Multi-Component Reactions

Currently, there is no available scientific literature that describes the use of this compound as a reactant in multi-component reactions (MCRs). MCRs are efficient synthetic strategies that allow the formation of complex molecules in a single step from three or more starting materials. The potential of this compound in this area remains an unexplored field of research.

Development of Functional Materials and Chemical Sensors

The unique electronic and coordination properties of the quinoline scaffold suggest that this compound could be a valuable component in the design of novel functional materials and chemical sensors. While direct applications of the 5-nitro derivative are not extensively documented, the research on its 8-hydroxy analog provides significant insights into its potential in these advanced applications.

Integration into Polymeric and Fibrous Materials for Diverse Chemical Applications

Research has demonstrated the successful integration of the closely related 8-hydroxyquinoline-5-sulfonic acid (SQ) into polymeric and fibrous materials. Novel electrospun materials based on poly(vinyl alcohol) (PVA) and chitosan (Ch) containing SQ have been fabricated nih.govmdpi.com. These materials exhibit interesting properties, including the ability to form complexes with metal ions such as Cu²⁺ and Fe³⁺ mdpi.com.

The incorporation of 8-hydroxyquinoline-5-sulfonic acid imparts biological activity to these materials, which have shown antibacterial, antifungal, and antitumor properties mdpi.com. The sulfonic acid group in SQ allows for ionic interactions with the chitosan molecules, facilitating its incorporation into the polymer matrix mdpi.com. While this research highlights the potential of quinoline-sulfonic acid derivatives in functional materials, similar studies involving this compound have not yet been reported.

Contributions to Advanced Dye and Pigment Chemistry

Quinoline derivatives are known to be important intermediates in the synthesis of dyes and pigments dynasty-chem.com. The chromophoric nature of the nitroquinoline system suggests that this compound could serve as a precursor for the synthesis of novel colorants. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic dyes, and aromatic amines and nitro compounds are common starting materials for their production medcraveonline.com.

While there is extensive research on azo dyes derived from 8-hydroxyquinoline, which are used for dyeing polyester fabrics and are known for their good fastness properties, specific examples of dyes synthesized from this compound are not found in the current literature medcraveonline.comresearchgate.net. The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The amino derivative of this compound could potentially be used in such synthetic routes.

Development as a Component in Chemosensors for Metal Ions

Derivatives of 8-hydroxyquinoline are widely recognized for their ability to form stable and often fluorescent complexes with a variety of metal ions, making them excellent candidates for the development of chemosensors researchgate.net. 8-Hydroxyquinoline-5-sulfonic acid, in particular, has been investigated for its metal-ion sensing capabilities cymitquimica.comnih.gov. It forms fluorescent complexes with metal ions, and this property has been utilized for their detection rsc.org.

New series of sensitive 8-hydroxyquinoline azo-compounds have been synthesized and shown to act as colorimetric chemosensors for the detection of Ni²⁺ rsc.org. These sensors exhibit a visible color change in the presence of the metal ion, allowing for its quantification rsc.org.

While the chelating properties of the 8-hydroxyquinoline scaffold are central to this application, the influence of the 5-nitro substituent on the sensing properties has been explored in the context of 5-nitro-8-hydroxyquinoline nih.gov. However, specific studies on the use of this compound as a chemosensor for metal ions are not currently available in the scientific literature. The presence of the electron-withdrawing nitro group would likely modulate the electronic properties of the quinoline ring and the chelating center, potentially leading to sensors with different selectivity and sensitivity.

Novel Catalytic Applications

The inherent functionalities of this compound, namely the sulfonic acid group as a potential Brønsted acid site and the nitro group as an electron-withdrawing moiety, make it an intriguing candidate for various catalytic applications. Research is beginning to uncover its potential as both a solid acid catalyst and as a functional ligand in the design of sophisticated catalytic materials.

Investigation as a Solid Acid Catalyst in Organic Transformations

While direct studies on this compound as a solid acid catalyst are limited, the broader class of sulfonic acid-functionalized aromatic compounds has been extensively investigated for their catalytic prowess in a variety of organic transformations. researchgate.netresearchgate.netajgreenchem.comsemanticscholar.org These solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced environmental impact. mdpi.commdpi.comnih.gov

The catalytic activity of such materials stems from the Brønsted acidity of the sulfonic acid group. ajgreenchem.com Research on analogous systems, such as silica-supported sulfonic acids and sulfonated carbon materials, has demonstrated their efficacy in reactions like esterification, transesterification, and the synthesis of heterocyclic compounds. researchgate.netsemanticscholar.orgmdpi.com It is hypothesized that this compound, when immobilized on a solid support, could exhibit similar catalytic activity, with the electron-withdrawing nitro group potentially modulating the acidity of the sulfonic acid moiety.

Table 1: Examples of Organic Transformations Catalyzed by Sulfonic Acid-Based Solid Catalysts

| Catalyst | Reaction Type | Substrates | Products | Reference |

| Silica-supported HClO4/KHSO4 | Sulfonation | Aromatic compounds | Sulfonated aromatic compounds | ajgreenchem.com |

| Sulfonic acid-functionalized TiO2 | Multicomponent reaction | Aldehydes, β-ketoesters, urea | Dihydropyrimidin-2-ones | mdpi.com |

| Arenesulfonic-modified SBA-15 | Esterification | Fatty acids, methanol | Methyl esters | mdpi.com |

| Sulfamic acid-catalyzed | Condensation | 2-aminobenzophenone, ethyl acetoacetate, benzaldehyde | 2-steryl quinolones | researchgate.net |

This table presents data for analogous sulfonic acid-based catalysts to illustrate the potential applications of this compound in similar transformations.

Design of Metal-Organic Frameworks (MOFs) incorporating the Quinoline Scaffold

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and functionalizable nature make them highly attractive for applications in catalysis, gas storage, and sensing. rsc.org The incorporation of functional ligands is a key strategy in the design of MOFs with specific catalytic properties.

The quinoline scaffold has been utilized in the synthesis of MOFs, leading to materials with interesting luminescent and catalytic properties. rsc.org For instance, a Zr(IV)-based MOF using quinoline-2,6-dicarboxylic acid as a ligand has been synthesized and shown to be an effective sensor for nitroaromatics. rsc.org

Furthermore, the introduction of nitro groups into MOF ligands has been shown to enhance their catalytic and adsorption properties. researchgate.netrsc.orgmdpi.comacs.org The electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal centers in the MOF, thereby boosting catalytic activity. researchgate.net A nitro-functionalized Cu(II)-MOF, for example, exhibited high CO2 uptake and selectivity due to the polar nitro groups on the pore walls. acs.org Another study demonstrated that a nitro-functionalized MOF displayed superior enzyme mimetic activities compared to its non-functionalized counterpart. mdpi.com

While the direct use of this compound as a ligand in MOF synthesis is an area yet to be fully explored, the existing research on quinoline-based and nitro-functionalized MOFs suggests that a MOF incorporating this ligand could exhibit unique catalytic capabilities, combining the properties of the quinoline ring, the acidic sulfonic acid group, and the electron-withdrawing nitro group.

Table 2: Examples of Quinoline-Based and Nitro-Functionalized Metal-Organic Frameworks

| MOF Name/Ligand | Metal Ion | Key Feature | Application | Reference |

| Quinoline-2,6-dicarboxylic acid | Zr(IV) | Luminescent | Sensing of 4-nitrophenol and Fe(III) ions | rsc.org |

| NO2-MIL-53(Cu) | Cu(II) | Nitro-functionalized ligand | Multi-enzyme mimetic activities, glucose sensing | mdpi.com |

| Cu(II)-MOFs with nitro groups | Cu(II) | High CO2 uptake and selectivity | CO2 capture | acs.org |

| TNT confined in MOFs | Various | Facilitated explosion | Energetic materials | rsc.org |

This table showcases examples of MOFs with related functionalities to highlight the potential for designing novel MOFs with this compound.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.netnih.gov The synthesis and application of this compound and its derivatives are increasingly being viewed through the lens of sustainability.

Solvent-Free or Aqueous-Phase Reactions

Solvent-free reactions and the use of water as a solvent are key tenets of green chemistry. tandfonline.comnih.govacs.org Numerous studies have reported the synthesis of quinoline derivatives under solvent-free conditions, often facilitated by microwave irradiation or the use of solid catalysts. tandfonline.comacs.orgtandfonline.comresearchgate.netumn.edu These methods offer advantages such as reduced waste, lower energy consumption, and often, higher yields and shorter reaction times. researchgate.net

Aqueous-phase catalysis is another green approach that is gaining traction. ecnu.edu.cnmdpi.com While the synthesis of this compound itself is traditionally carried out using strong acids, google.com future research could explore aqueous-phase methods, potentially using solid acid catalysts that are stable in water.

Mechanochemical Synthesis Pathways

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a powerful tool in green synthesis. researchgate.net This solvent-free technique can lead to the formation of products that are difficult to obtain through traditional solution-based methods. An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives, showcasing the potential of this approach for the environmentally benign synthesis of this important class of compounds. researchgate.net While the mechanochemical synthesis of this compound has not been specifically reported, this remains a promising avenue for future research to develop a more sustainable synthetic route.

Future Theoretical and Computational Methodologies

Theoretical and computational chemistry are indispensable tools for understanding molecular structure, reactivity, and reaction mechanisms. nih.govnih.govresearchgate.netrsc.org Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are increasingly being applied to the study of quinoline derivatives to elucidate their electronic properties, stability, and potential biological activity. nih.govnih.govresearchgate.netrsc.org

For this compound, DFT studies could provide valuable insights into:

The effect of the nitro and sulfonic acid groups on the electronic structure and reactivity of the quinoline ring.

The acidity of the sulfonic acid proton and how it is influenced by the nitro group.

The interaction of the molecule with metal ions in the context of MOF formation.

The mechanism of catalytic reactions where it might act as a catalyst.

Molecular dynamics simulations could be employed to study the behavior of this molecule in different solvent environments or its interaction with solid supports when used as a heterogeneous catalyst. These computational approaches will be crucial in guiding the rational design of new catalysts and materials based on the this compound scaffold and in predicting their properties before their experimental realization. nih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling rapid screening and prediction of molecular properties. nih.govharvard.eduspringernature.com For quinoline-based compounds, ML models are being developed to predict a wide range of activities and properties, from antimalarial efficacy to ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govmdpi.com

Compound Design and Optimization: Generative ML models can design novel derivatives of this compound with tailored properties. nih.gov By learning from vast datasets of existing chemical structures and their associated activities, these models can propose new molecules with enhanced efficacy or reduced toxicity. For instance, a generative adversarial network (GAN) could be trained on a library of quinoline compounds to generate new structures, which are then biased through reinforcement learning towards specific attributes like improved binding affinity to a target enzyme. researchgate.net

Property Prediction: Predicting the physicochemical and biological properties of new compounds is a critical step in development. harvard.edunurixtx.comchemrxiv.org For this compound, ML models can predict properties such as solubility, lipophilicity, and potential biological targets. springernature.comchemrxiv.org Deep learning frameworks, including graph convolutional neural networks (GCNNs), are particularly adept at learning from the molecular graph structure to make accurate predictions. springernature.com A machine learning model has been successfully used to predict the reactive site for electrophilic aromatic substitution on drug-like molecules with high accuracy, a technique applicable to quinoline derivatives. researchgate.net